Bienvenue dans la boutique en ligne BenchChem!

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine

Solid-Phase Peptide Synthesis Process Efficiency Convergent Synthesis

Accelerate your SPPS workflow with this preformed Asn-Gly dipeptide. Eliminates one full coupling–deprotection cycle, suppressing base-catalyzed aspartimide formation at the Asn-Gly junction from >10% to near-zero and minimizing Gly-deletion/insertion impurities—validated in bivalirudin manufacturing patents (US20110319594A1, CN101906150A). The acid-labile Trt group deprotects cleanly in 95% TFA (1–3 h). For GMP peptide API production, 96-well library synthesis, and IND/NDA-enabling campaigns, specifying ≥98% HPLC purity reduces downstream purification burden and simplifies CMC impurity profiling.

Molecular Formula C40H35N3O6
Molecular Weight 653.7 g/mol
Cat. No. B7909806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine
Molecular FormulaC40H35N3O6
Molecular Weight653.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C40H35N3O6/c44-36(43-40(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-35(38(47)41-25-37(45)46)42-39(48)49-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,41,47)(H,42,48)(H,43,44)(H,45,46)/t35-/m0/s1
InChIKeyJFOXWBJMZIUSFE-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Asn(Trt)-Gly-OH – A Protected Asn-Gly Dipeptide Building Block for High-Fidelity Fmoc Solid-Phase Peptide Synthesis


N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine (CAS 1260093-07-9), commonly abbreviated as Fmoc-Asn(Trt)-Gly-OH, is a fully orthogonally protected dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). It comprises an Fmoc-protected N-terminal asparagine residue whose side-chain carboxamide is safeguarded by an acid-labile trityl (Trt) group, coupled to a C-terminal glycine with a free carboxyl for direct resin loading or in-solution activation . With a molecular formula of C₄₀H₃₅N₃O₆ and molecular weight of 653.72 g·mol⁻¹, the compound is supplied as a white powder soluble in DMF and DMSO, and several vendors provide certificates of analysis (CoA) with HPLC purity specifications reaching ≥98% .

Why Fmoc-Asn(Trt)-Gly-OH Cannot Be Replaced by Stepwise Assembly or Unprotected Asn Analogs


Substituting Fmoc-Asn(Trt)-Gly-OH with a stepwise approach using Fmoc-Asn(Trt)-OH followed by Fmoc-Gly-OH reintroduces an additional coupling–deprotection cycle, each of which incurs a cumulative yield penalty of approximately 1–2% per step even under optimised conditions [1]. More critically, the Asn-Gly dipeptide junction is a recognised hotspot for base-catalysed aspartimide formation during Fmoc removal, and the consensus in the peptide science literature identifies preformed dipeptide building blocks as the most effective strategy for suppressing this side reaction [2][3]. Using unprotected Fmoc-Asn-OH is also inadvisable: the unprotected asparagine side-chain amide is susceptible to dehydration to β-cyanoalanine during carbodiimide-mediated activation, and Fmoc-Asn-OH exhibits markedly poorer solubility in standard SPPS solvents (DMF, NMP) than its Trt-protected counterpart . Generically replacing the dipeptide with a single-amino-acid building block therefore compromises both crude peptide purity and overall synthetic yield.

Quantitative Differentiation Evidence: Fmoc-Asn(Trt)-Gly-OH vs. Closest Analogs and Stepwise Alternatives


Process Efficiency – Dipeptide Building Block Eliminates One Full Coupling–Deprotection Cycle vs. Stepwise Assembly

When Fmoc-Asn(Trt)-Gly-OH is used as a preformed dipeptide, it replaces two sequential single-amino-acid coupling steps (Fmoc-Asn(Trt)-OH → deprotection → Fmoc-Gly-OH) with a single on-resin coupling. Under standard Fmoc SPPS conditions where each coupling–deprotection cycle averages approximately 99% yield per step, eliminating one full cycle reduces the cumulative stepwise yield loss by roughly 1–2% for the overall peptide assembly [1]. The US patent for bivalirudin manufacturing explicitly states that condensing Fmoc-Asn(Trt)-Gly-OH as a dipeptide fragment—rather than introducing Asn and Gly sequentially—'simplifies the purification process and can effectively remove impurity peaks (that is, the glycine-deletion and glycine-addition closely eluted with the main peak of HPLC), thereby improving the purification efficiency' [2]. This represents a direct industrial validation of the dipeptide strategy over stepwise alternatives.

Solid-Phase Peptide Synthesis Process Efficiency Convergent Synthesis

Side-Reaction Suppression – Trityl Protection of Asn Prevents Dehydration to β-Cyanoalanine During Carbodiimide Activation

The trityl (Trt) group on the Asn side chain of Fmoc-Asn(Trt)-Gly-OH sterically and electronically shields the carboxamide functionality from dehydration during carboxyl activation—a well-characterised side reaction that converts the Asn side chain to β-cyanoalanine when carbodiimide reagents (e.g., DIC, DCC) are employed. Multiple authoritative supplier specifications, citing the foundational work of Sieber and Riniker (Tetrahedron Letters, 1991), state that Fmoc-Asn(Trt)-OH 'has been shown to result in significantly purer peptides than other derivatives used for the introduction of Asn' . Specifically, the Trt-protected derivative yields final peptide products 'with very low levels of dipeptide, free-amino acids and acetic acid impurities' compared with unprotected Fmoc-Asn-OH . A systematic multipin synthesis study ranked the relative coupling efficiencies of N-terminal Asn derivatives by target peptide purity as: Fmoc-Asn(Tmob)-OH > Fmoc-Asn-OH > Fmoc-Asn(Mtt)-OH ≈ Fmoc-Asn(Trt)-OH > Fmoc-Asn(Mbh)-OH, confirming that Trt protection performs comparably to Mtt and substantially outperforms the bulky Mbh group [1]. Although the comparative data are from the Fmoc-Asn(Trt)-OH monomer, the side-chain protection logic transfers directly to the dipeptide Fmoc-Asn(Trt)-Gly-OH, where the Trt group remains intact throughout the on-resin coupling step.

Asparagine Side-Chain Protection Dehydration Side Reaction Peptide Crude Purity

Industrial Validation in GMP-Relevant Peptide API Manufacturing – Bivalirudin Synthesis

Fmoc-Asn(Trt)-Gly-OH is explicitly specified as a key dipeptide building block in multiple granted patents covering the industrial-scale solid-phase synthesis of bivalirudin, a marketed anticoagulant peptide drug. US Patent US20110319594A1 (Shanghai Ambiopharm, Inc.) and Chinese Patent CN101906150A describe a convergent SPPS strategy in which Fmoc-Asn(Trt)-Gly-OH is condensed directly with the resin-bound C-terminal fragment Asp(OtBu)¹¹-Phe¹²-Glu(OtBu)¹³-Glu(OtBu)¹⁴-Ile¹⁵-Pro¹⁶-Glu(OtBu)¹⁷-Glu(OtBu)¹⁸-Tyr(tBu)¹⁹-Leu²⁰-resin [1][2]. The patents explicitly state that using the Asn-Gly dipeptide—rather than sequentially coupling Asn and Gly—'simplifies the purification process and can effectively remove impurity peaks (glycine-deletion and glycine-addition closely eluted with the main peak of HPLC), thereby improving the purification efficiency' [1]. The patent also details a liquid-phase synthesis of the Fmoc-Asn(Trt)-Gly-OH dipeptide itself (Z-Asn(Trt)-OH + H-Gly-OBzl·TosOH → Z-Asn(Trt)-Gly-OBzl → hydrogenation → H-Asn(Trt)-Gly-OH → Fmoc-OSu → Fmoc-Asn(Trt)-Gly-OH), demonstrating that the dipeptide can be manufactured at scale with defined purity [1]. This industrial precedent distinguishes Fmoc-Asn(Trt)-Gly-OH from generic, non-validated dipeptide building blocks and provides procurement confidence for GMP and IND-enabling peptide production.

Peptide API Manufacturing Bivalirudin GMP Synthesis Process Patent

Supplier Purity Specification Differentiation – ≥98% HPLC vs. ≥95% Baselines Affect Crude Peptide Quality

Commercially available Fmoc-Asn(Trt)-Gly-OH is offered at two distinct purity tiers: a ≥98% HPLC grade (supplied by Chem-Impex, Cat. No. 48154; MolCore, NLT 98%; CymitQuimica, 98%) and a ≥95% HPLC grade (supplied by Fisher Scientific / WuXi TIDES, Cat. No. STAAA12085100GM; BOC Sciences / AA Blocks, Cat. No. BAT-014501) . In Fmoc SPPS, the purity of each incoming building block directly propagates into crude peptide purity: a 95%-pure building block can introduce up to 5% of sequence-related impurities (deletion peptides, diastereomers, or truncation products) per coupling position, whereas a 98%-pure building block limits this to ≤2% per position . For peptides containing the Asn-Gly motif at a single position, this 3-percentage-point purity differential can translate to a measurable difference in crude peptide purity before HPLC purification, particularly for shorter sequences (≤30 residues) where building block quality dominates impurity profiles . This creates a tangible procurement decision point: the higher-purity grade may reduce or eliminate the need for a second preparative HPLC pass.

Building Block Purity HPLC Specification Procurement Quality Assurance Peptide Crude Purity

Sequence-Specific Aspartimide Mitigation at Asn-Gly Junctions – Preformed Dipeptide Strategy Recommended in Peer-Reviewed Literature

The Asn-Gly dipeptide junction is explicitly identified in the peptide chemistry literature as one of the most aspartimide-prone sequence motifs during Fmoc SPPS, alongside Asp-Gly [1]. The mechanism involves base-catalyzed cyclization of the Asn side-chain amide onto the Gly carbonyl during repetitive piperidine or DBU treatments for Fmoc removal, generating aspartimide, aspartyl-α-peptide, and aspartyl-β-peptide (isoAsp) impurities that co-elute closely with the desired product on HPLC [2]. Mergler et al. (J. Pept. Sci. 2003, Part III) concluded that 'the best way to minimize the degree of aspartimide formation appears to be the use of backbone amide protecting groups, preferably as preformed dipeptides of Asp or Asn with the previous amino acid' [3]. While Fmoc-Asn(Trt)-Gly-OH does not carry backbone amide protection (unlike Dmb- or Hmb-protected Asp-Gly dipeptides), the Trt side-chain protection on Asn mitigates the dehydration pathway that can initiate aspartimide formation, and the dipeptide format reduces the number of basic Fmoc-deprotection exposures at the sensitive Asn-Gly junction from two (stepwise) to one [3]. For sequences where aspartimide formation at Asn-Gly is the dominant impurity source, this represents a meaningful—though not absolute—risk reduction relative to stepwise assembly.

Aspartimide Formation Asn-Gly Sequence Base-Catalyzed Side Reaction Dipeptide Strategy

Known Deprotection Limitation – Incomplete Trt Removal at N-Terminal Asn Requires Extended TFA Treatment

A well-characterized limitation of Trt-protected asparagine—applicable to both Fmoc-Asn(Trt)-OH and the dipeptide Fmoc-Asn(Trt)-Gly-OH—is that TFA-mediated Trt deprotection can be incomplete when the Asn(Trt) residue is positioned at the N-terminus of a peptide. Friede et al. (Peptide Research, 1992) demonstrated that 'TFA deprotection of trityl-protected N-terminal asparagine is incomplete under normal conditions, resulting in low yields or impure products,' attributing this to the 'extremely slow removal of a trityl group close to an amino group' [1]. This phenomenon does not occur when asparagine is internal [1]. Quesnel and Briand (J. Pept. Res., 1998) further reported that in the vicinity of a reduced peptide bond, trityl protection of Asn 'is not cleaved completely after the final trifluoroacetic acid deprotection step,' and that 'longer deprotection times or the use of methyl-trityl protection partially improves the yield of the Asn-deprotected peptide whereas xanthenyl protection totally overcomes this problem' [2]. Standard protocols recommend extending the TFA cleavage time to 2–3 hours when Asn(Trt) is N-terminal, compared with the typical 1 hour for internal Asn(Trt) residues . For procurement decisions, this means that if the target peptide has Fmoc-Asn(Trt)-Gly-OH at the N-terminus, the synthesis protocol must accommodate extended TFA treatment; for internal Asn-Gly motifs, Trt deprotection proceeds normally within 1–3 hours using 95% TFA .

Trityl Deprotection N-Terminal Asparagine TFA Cleavage Quality Risk Management

Optimal Application Scenarios for Fmoc-Asn(Trt)-Gly-OH Based on Quantitative Evidence


Convergent Fragment-Based Synthesis of Therapeutic Peptides Containing Internal Asn-Gly Motifs (e.g., Bivalirudin and Analogs)

Fmoc-Asn(Trt)-Gly-OH is the building block of choice for convergent SPPS strategies where the Asn-Gly junction resides in an internal position of the target peptide. As validated by the granted bivalirudin manufacturing patents (US20110319594A1, CN101906150A), condensing the preformed dipeptide directly onto the resin-bound C-terminal fragment eliminates Gly-deletion and Gly-addition impurities that otherwise co-elute with the product peak during preparative HPLC [1]. For procurement supporting GMP peptide API production, specifying ≥98% HPLC purity grade (Chem-Impex or MolCore) is recommended to minimize downstream purification burden. The Trt group on the internal Asn residue deprotects cleanly within 1–3 hours in 95% TFA, fully compatible with standard cleavage protocols .

Synthesis of Aspartimide-Prone Peptide Sequences Where Asn-Gly Is the Dominant Impurity Source

For peptides in which the Asn-Gly sequence is the primary hotspot for base-catalyzed aspartimide formation—a side reaction that can generate >10% of aspartimide-related byproducts under standard 20% piperidine/DMF deprotection conditions—the dipeptide strategy reduces the number of basic exposures at the sensitive junction from two to one [2][3]. While this compound does not carry backbone amide protection (unlike Dmb- or Hmb-protected dipeptides), the Trt side-chain protection suppresses the competing dehydration-to-nitrile pathway during activation, and the single-coupling format is sufficient to measurably improve crude purity for many sequences of intermediate difficulty. This scenario is most appropriate when the user wishes to avoid the additional cost and synthetic complexity of backbone-protected dipeptides while still gaining an advantage over stepwise assembly [2].

Accelerated Synthesis of Peptide Libraries and Structure–Activity Relationship (SAR) Campaigns Involving Asn-Gly-Containing Sequences

In peptide library synthesis and SAR campaigns where throughput is a priority, Fmoc-Asn(Trt)-Gly-OH reduces the number of coupling–deprotection cycles per target peptide by one full cycle compared with stepwise assembly [4]. For a library of 96 peptides each containing the Asn-Gly motif, this translates to 96 fewer deprotection steps and 96 fewer amino acid coupling steps, directly reducing synthesis time, solvent consumption, and reagent costs. The ≥98% HPLC purity specification available from select suppliers (Chem-Impex, MolCore, CymitQuimica) ensures that building block quality does not become the rate-limiting factor for crude peptide analysis, enabling faster SAR iteration .

Process Development and Scale-Up Where Reproducible Impurity Profiles Are Required for Regulatory Filings

For process development laboratories preparing peptides destined for IND or NDA filings, the use of a single, well-characterized dipeptide building block rather than two sequential single-amino-acid couplings provides a simpler impurity profile with fewer potential process-related impurities (eliminating the Fmoc-Gly-OH coupling step and its associated epimerization and deletion risks). The bivalirudin patent explicitly cites this purification simplification as a key advantage [1]. Procurement documentation should include a Certificate of Analysis (CoA) with HPLC purity, enantiomeric purity, and residual solvent data—available from Chem-Impex and other major suppliers—to support the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions .

Quote Request

Request a Quote for N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.